molecular formula C11H21N3O2 B8666055 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine CAS No. 56434-41-4

2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine

Cat. No.: B8666055
CAS No.: 56434-41-4
M. Wt: 227.30 g/mol
InChI Key: VHMSQLHHWQMCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,4]diazepine core with methyl and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the chemodivergent annulation between diazo compounds and pyrroloanilines, which proceeds through C–H activation followed by amidation . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as Rh(III) and Pd are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo catalytic hydrogenation to reduce the nitro group.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methyl positions .

Scientific Research Applications

2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of methyl and nitro groups, along with the diazepine core, makes it a versatile compound for various applications .

Properties

CAS No.

56434-41-4

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

2,4-dimethyl-4-nitro-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine

InChI

InChI=1S/C11H21N3O2/c1-11(14(15)16)8-12(2)7-10-5-3-4-6-13(10)9-11/h10H,3-9H2,1-2H3

InChI Key

VHMSQLHHWQMCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2CCCCN2C1)C)[N+](=O)[O-]

Origin of Product

United States

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